molecular formula C17H25N3O3 B2784863 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine CAS No. 2199061-81-7

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine

Cat. No. B2784863
CAS RN: 2199061-81-7
M. Wt: 319.405
InChI Key: GDDLPJJPCXIVEC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It’s related to other compounds with similar structures, such as 4-[(3-methylpyridin-2-yl)oxy]benzoic acid .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2° and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-Morpholinopiperidine, has been determined. Its empirical formula is C9H18N2O, and it has a molecular weight of 170.25 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For example, 4-[(3-methylpyridin-2-yl)oxy]benzoic acid is a powder at room temperature . 4-Morpholinopiperidine has a boiling point of 100-115 °C/0.15-0.20 mmHg (lit.) and a melting point of 40-43 °C (lit.) .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, 4-[(3-methylpyridin-2-yl)oxy]benzoic acid has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-14-3-2-6-18-16(14)23-13-15-4-7-19(8-5-15)17(21)20-9-11-22-12-10-20/h2-3,6,15H,4-5,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDLPJJPCXIVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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